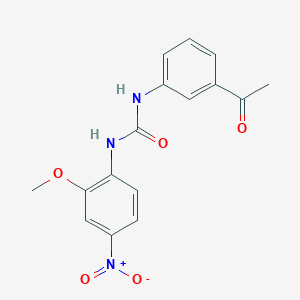![molecular formula C17H19ClN2OS B4116491 N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4116491.png)
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to have the following biochemical and physiological effects:
1. Inhibition of cell proliferation: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to inhibit the growth of cancer cells in vitro.
2. Neuroprotection: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
3. Anti-inflammatory: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea in lab experiments are as follows:
Advantages:
1. It has shown promising results in cancer research, neuroprotection, and anti-inflammatory studies.
2. It is relatively easy to synthesize and purify.
Limitations:
1. The mechanism of action is not fully understood.
2. Further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
The future directions of N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea include the following:
1. Clinical Trials: Further studies are needed to determine its efficacy and safety in humans.
2. Structure-Activity Relationship Studies: Further studies are needed to determine the relationship between the structure of N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea and its biological activity.
3. Drug Delivery Systems: Further studies are needed to develop drug delivery systems that can target N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea to specific tissues or cells.
4. Combination Therapy: Further studies are needed to determine the potential of N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea in combination with other chemotherapeutic agents or neuroprotective agents.
Conclusion:
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea is a chemical compound that has shown promising results in cancer research, neuroprotection, and anti-inflammatory studies. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in humans. The future directions of N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea include clinical trials, structure-activity relationship studies, drug delivery systems, and combination therapy.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been studied for its potential applications in scientific research. It has shown promising results in the following areas:
1. Cancer Research: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to inhibit the growth of cancer cells in vitro. It has been studied for its potential use as a chemotherapeutic agent.
2. Neuroprotection: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory: N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea has been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(3-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12(14-4-3-5-16(10-14)21-2)20-17(22)19-11-13-6-8-15(18)9-7-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYNOGHLGAXYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=S)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![N-(2,6-dimethylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4116421.png)
![N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4116437.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)
![N-1-adamantyl-2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4116457.png)
![2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4116498.png)
![N-(4-{[4-(1,3-diethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4116504.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2-thiophenecarboxamide](/img/structure/B4116511.png)
![1-(2-fluorophenyl)-4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperazine](/img/structure/B4116521.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4116524.png)